molecular formula C18H16N4O2S B12054601 Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate CAS No. 478255-70-8

Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate

Cat. No.: B12054601
CAS No.: 478255-70-8
M. Wt: 352.4 g/mol
InChI Key: GYMMCRCZAXHYBU-YBFXNURJSA-N
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Description

Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a thioxo group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the triazole intermediate with a sulfur-containing reagent such as carbon disulfide or thiourea.

    Formation of the Benzoate Ester: The final step involves esterification of the triazole-thioxo intermediate with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols, amines

    Substitution Products: Amino derivatives, alcohol derivatives

Scientific Research Applications

Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting Cell Membranes: Affecting cell membrane integrity and function.

Comparison with Similar Compounds

Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(((5-thioxo-3-phenyl-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate: Similar structure but with a phenyl group instead of an m-tolyl group.

    Methyl 4-(((5-thioxo-3-(p-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate: Similar structure but with a p-tolyl group instead of an m-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

478255-70-8

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 4-[(E)-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate

InChI

InChI=1S/C18H16N4O2S/c1-12-4-3-5-15(10-12)16-20-21-18(25)22(16)19-11-13-6-8-14(9-7-13)17(23)24-2/h3-11H,1-2H3,(H,21,25)/b19-11+

InChI Key

GYMMCRCZAXHYBU-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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